molecular formula C16H13ClN2OS B11461714 2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B11461714
M. Wt: 316.8 g/mol
InChI Key: YSOFKJNCJGESDH-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with substituted benzyl halides. One common method includes:

    Preparation of Hydrazide: The starting material, 4-methylbenzoic acid, is converted to its hydrazide by reaction with hydrazine hydrate.

    Cyclization: The hydrazide is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thiol.

    Substitution: The oxadiazole-2-thiol is then reacted with 3-chlorobenzyl chloride in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and interact with biological targets makes it a candidate for drug development.

    Agriculture: The compound has been explored for its pesticidal properties, particularly as a fungicide and herbicide.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-[(3-Bromobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-[(3-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[(3-Chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole may exhibit unique biological activities due to the presence of the 3-chlorobenzyl group, which can influence its interaction with molecular targets and its overall pharmacokinetic properties. The specific substitution pattern can also affect its chemical reactivity and stability, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2OS/c1-11-5-7-13(8-6-11)15-18-19-16(20-15)21-10-12-3-2-4-14(17)9-12/h2-9H,10H2,1H3

InChI Key

YSOFKJNCJGESDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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